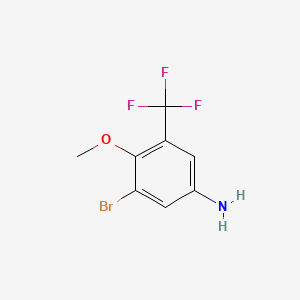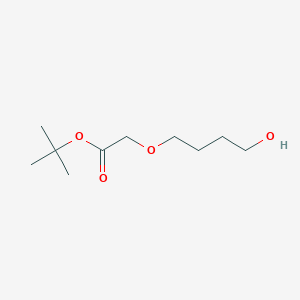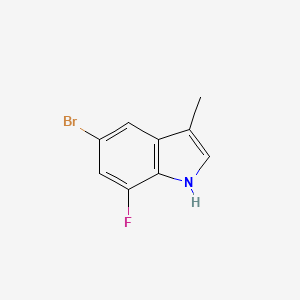
5-Bromo-7-fluoro-3-methyl-1H-indole
Overview
Description
5-Bromo-7-fluoro-3-methyl-1H-indole is a chemical compound with the molecular formula C9H7BrFN. It has a molecular weight of 228.06 g/mol . The IUPAC name for this compound is 5-bromo-7-fluoro-3-methyl-1H-indole . The compound is represented by the canonical SMILES notation: CC1=CNC2=C1C=C(C=C2F)Br .
Molecular Structure Analysis
The molecular structure of 5-Bromo-7-fluoro-3-methyl-1H-indole can be analyzed based on its InChI and SMILES notations. The InChI notation is InChI=1S/C9H7BrFN/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4,12H,1H3 . The SMILES notation is CC1=CNC2=C1C=C(C=C2F)Br .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-7-fluoro-3-methyl-1H-indole include a molecular weight of 228.06 g/mol, an exact mass of 226.97459 g/mol, and a monoisotopic mass of 226.97459 g/mol . The compound has a topological polar surface area of 15.8 Ų and a heavy atom count of 12 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 .Scientific Research Applications
Antitumor Activities
5-Bromo-1H-indole derivatives have shown promising antitumor activities. For instance, a study synthesized new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones from 5-bromo-1H-indole, which demonstrated notable inhibitory activity against various cell lines, surpassing even sunitinib, a known cancer medication (Fan Houxing, 2009).
Molecular Structure Analysis
5-Bromo-1H-indole derivatives have been utilized in molecular structure studies. A study involving the condensation of 5-bromo-1H-indole-3-carbaldehyde with other compounds revealed insights into intermolecular interactions and molecular structure through various analytical techniques (A. Barakat et al., 2017).
Dye Production
5-Bromo derivatives of indole, including 5-bromo-1H-indole, have been used in dye production. One study showed their conversion into indigo and indirubin derivatives when introduced into tissue cultures of Polygonum tinctorium (J. Shim et al., 1998).
Synthesis of Spiroindole Phytoalexins
The synthesis of 5-brominated spiroindole phytoalexins is another application. These compounds, derived from 5-bromoindole, showed partial increase in anticancer activity on leukemia cell lines (L. Očenášová et al., 2015).
Development of Fluorescent Probes
5-Bromo-1H-indole derivatives have been explored in the development of fluorescent probes. A study synthesized new indole derivatives from β-brominated dehydroamino acids, which showed potential as fluorescent probes due to their high fluorescence quantum yields and selective response to fluoride ions (G. Pereira et al., 2010).
properties
IUPAC Name |
5-bromo-7-fluoro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKGEUQMOFRIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-fluoro-3-methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



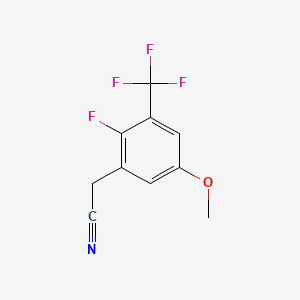
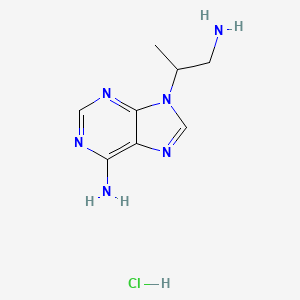
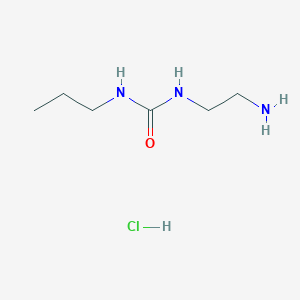
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1449288.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile](/img/structure/B1449290.png)
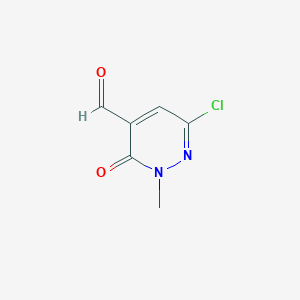
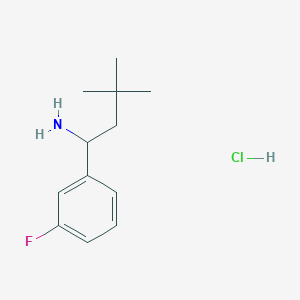
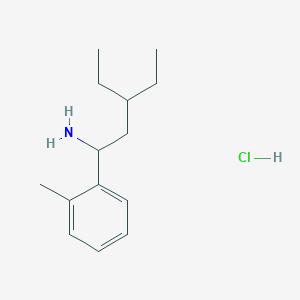
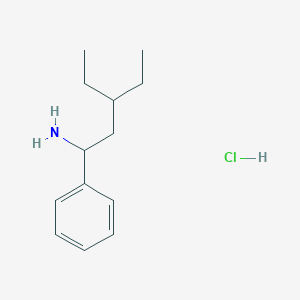
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)
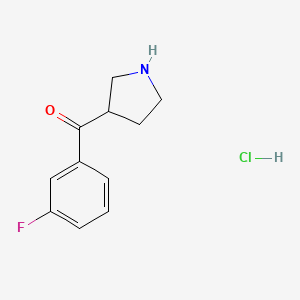
![Spiro[2.4]heptan-1-amine hydrochloride](/img/structure/B1449303.png)
